molecular formula C6H9N3O2 B12639193 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

Cat. No.: B12639193
M. Wt: 155.15 g/mol
InChI Key: PZPGOVDDRWCXKP-UHFFFAOYSA-N
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Description

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring fused with an oxadiazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one typically involves the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes . This one-pot reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like chloroform and the addition of bases such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with varied functional groups.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-pyrrolidin-3-yl-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C6H9N3O2/c10-6-8-5(9-11-6)4-1-2-7-3-4/h4,7H,1-3H2,(H,8,9,10)

InChI Key

PZPGOVDDRWCXKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NOC(=O)N2

Origin of Product

United States

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